molecular formula C8H14Cl3N3 B7983794 4-Chloro-1-cyclopentyl-1H-pyrazol-3-amine dihydrochloride

4-Chloro-1-cyclopentyl-1H-pyrazol-3-amine dihydrochloride

Cat. No.: B7983794
M. Wt: 258.6 g/mol
InChI Key: RYFQMGDMCRVBEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-1-cyclopentyl-1H-pyrazol-3-amine dihydrochloride is a chemical compound with the molecular formula C8H14Cl3N3 and a molecular weight of 258.576 g/mol . This compound is characterized by the presence of a chloro group, a cyclopentyl ring, and a pyrazolamine structure. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-Chloro-1-cyclopentyl-1H-pyrazol-3-amine dihydrochloride typically involves multiple steps, starting with the preparation of the pyrazole ring followed by the introduction of the chloro and cyclopentyl groups. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities .

Chemical Reactions Analysis

4-Chloro-1-cyclopentyl-1H-pyrazol-3-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The chloro group in the compound can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-Chloro-1-cyclopentyl-1H-pyrazol-3-amine dihydrochloride is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Chloro-1-cyclopentyl-1H-pyrazol-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application and context of the research .

Comparison with Similar Compounds

4-Chloro-1-cyclopentyl-1H-pyrazol-3-amine dihydrochloride can be compared with other similar compounds, such as:

    4-Chloro-1-cyclopentyl-1H-pyrazol-3-amine: Lacks the dihydrochloride component.

    1-Cyclopentyl-1H-pyrazol-3-amine: Lacks the chloro group.

    4-Chloro-1H-pyrazol-3-amine: Lacks the cyclopentyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

4-chloro-1-cyclopentylpyrazol-3-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN3.2ClH/c9-7-5-12(11-8(7)10)6-3-1-2-4-6;;/h5-6H,1-4H2,(H2,10,11);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYFQMGDMCRVBEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=C(C(=N2)N)Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.